4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate

説明

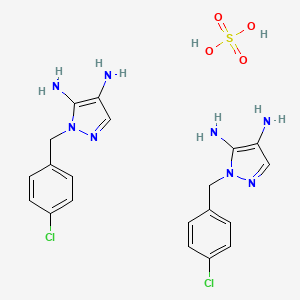

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of amino groups at positions 4 and 5, a chlorophenylmethyl group at position 1, and a sulfate group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazine derivatives with diketones or other suitable carbonyl compounds.

Introduction of the chlorophenylmethyl group: This step involves the alkylation of the pyrazole ring with a chlorophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

化学反応の分析

Types of Reactions

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate can undergo various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of amino groups.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

科学的研究の応用

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is utilized in the development of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups and the chlorophenylmethyl moiety play crucial roles in binding to these targets, leading to modulation of their activity. The sulfate group may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

4,5-Diamino-1-methylpyrazole: Lacks the chlorophenylmethyl and sulfate groups, making it less versatile in certain applications.

4,5-Diamino-1-phenylpyrazole: Contains a phenyl group instead of a chlorophenylmethyl group, which may alter its reactivity and binding properties.

4,5-Diamino-1-(4-bromophenyl)methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, potentially affecting its chemical behavior and applications.

Uniqueness

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylmethyl group enhances its binding affinity to certain targets, while the sulfate group improves its solubility and stability. These features make it a valuable compound for diverse scientific and industrial applications.

生物活性

4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate (CAS No. 163183-00-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features amino groups at positions 4 and 5, a chlorophenylmethyl group at position 1, and a sulfate group, which may enhance its solubility and bioavailability. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 543.43 g/mol. The presence of functional groups contributes to its unique chemical behavior and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | C20H24Cl2N8O4S |

| Molecular Weight | 543.43 g/mol |

| CAS Number | 163183-00-4 |

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various bacterial strains and fungi. For instance, derivatives have been evaluated against Escherichia coli and Aspergillus niger, demonstrating promising inhibition rates .

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have indicated that certain pyrazole derivatives can reduce these cytokines' levels significantly compared to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms may involve the modulation of specific signaling pathways related to cell proliferation and survival.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The amino groups in the pyrazole structure may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation : The chlorophenylmethyl moiety enhances binding affinity to certain receptors involved in inflammatory responses and cancer progression.

The sulfate group potentially increases solubility, allowing better absorption and bioavailability in biological systems.

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyrazole derivatives against Bacillus subtilis and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

In Vivo Toxicity Assessment

In vivo studies conducted on NMRI mice evaluated the genotoxic potential of related compounds. Results indicated no significant increase in micronucleated erythrocytes after administration of high doses, suggesting a favorable safety profile for further development .

特性

IUPAC Name |

2-[(4-chlorophenyl)methyl]pyrazole-3,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11ClN4.H2O4S/c2*11-8-3-1-7(2-4-8)6-15-10(13)9(12)5-14-15;1-5(2,3)4/h2*1-5H,6,12-13H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYCEZCRWSZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.C1=CC(=CC=C1CN2C(=C(C=N2)N)N)Cl.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892456 | |

| Record name | 1H-Pyrazole-4,5-diamine, 1-[(4-chlorophenyl)methyl]-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163183-00-4 | |

| Record name | 4,5-Diamino-1-((4-chlorophenyl)methyl)-1H-pyrazole-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163183004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4,5-diamine, 1-[(4-chlorophenyl)methyl]-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIAMINO-1-((4-CHLOROPHENYL)METHYL)-1H-PYRAZOLE-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/777Z83LTZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。